![molecular formula C22H15FN2O B2920529 (4Z)-4-[(4-fluorophenyl)methylidene]-2,5-diphenylpyrazol-3-one CAS No. 39143-19-6](/img/structure/B2920529.png)

(4Z)-4-[(4-fluorophenyl)methylidene]-2,5-diphenylpyrazol-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

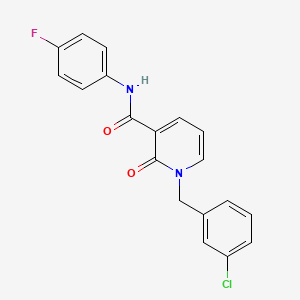

“(4Z)-4-[(4-fluorophenyl)methylidene]-2,5-diphenylpyrazol-3-one” is a chemical compound with the molecular formula C22H15FN2O . It’s a complex organic compound that contains fluorine, nitrogen, and oxygen atoms in addition to carbon and hydrogen .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The presence of the fluorophenyl group, the methylidene group, and the diphenylpyrazolone group contribute to its unique chemical properties .Physical And Chemical Properties Analysis

This compound has a molecular weight of 356.4 g/mol . Other physical and chemical properties like melting point, boiling point, solubility, etc., aren’t available in the resources I have.Aplicaciones Científicas De Investigación

Fluorophore Stability Analysis

Research has explored the stability of BODIPY fluorophores, including derivatives of (4Z)-4-[(4-fluorophenyl)methylidene]-2,5-diphenylpyrazol-3-one, under various conditions. This includes examining their behavior in acidic and basic environments using spectroscopic techniques like NMR (Yang et al., 2011).

Postfunctionalization Methodologies

The compound is used in the synthesis of BODIPY dyes via postfunctionalization, where reactive functionalities attached to the boron dipyrromethene core are modified. This approach has broadened the applications in science, medicine, and technology (Boens et al., 2019).

Antiproliferative Activity

In medicinal chemistry, related pyrazole-β-diketone dihalotin(IV) compounds have been synthesized and shown to exhibit antiproliferative activity against melanoma cell lines. This indicates potential therapeutic applications in cancer treatment (Pettinari et al., 2006).

Fluorescent Molecular Probes

Compounds like (4Z)-4-[(4-fluorophenyl)methylidene]-2,5-diphenylpyrazol-3-one are used in creating fluorescent molecular probes. These probes exhibit solvatochromic behavior and are useful in studying biological events and processes due to their solvent-dependent fluorescence (Diwu et al., 1997).

Magnetic Behavior Studies

The compound's derivatives have been investigated for their magnetic behavior. For example, tetra-μ3-fluorododecakis(5-methylpyrazole-N2)tetrametal(II) tetrakis(tetrafluoroborates) were studied for their magnetic susceptibility, indicating potential in material science applications (Hoedt & Reedijk, 1981).

C-H Bond Cleavage in Organic Chemistry

The compound has also found application in organic chemistry, particularly in rhodium-catalyzed oxidative coupling reactions involving phenylazoles and internal alkynes, demonstrating the versatility of these compounds in complex organic syntheses (Umeda et al., 2011).

Propiedades

IUPAC Name |

(4Z)-4-[(4-fluorophenyl)methylidene]-2,5-diphenylpyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15FN2O/c23-18-13-11-16(12-14-18)15-20-21(17-7-3-1-4-8-17)24-25(22(20)26)19-9-5-2-6-10-19/h1-15H/b20-15- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAWHZHUTFLGCIL-HKWRFOASSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C2=CC3=CC=C(C=C3)F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C\2=NN(C(=O)/C2=C\C3=CC=C(C=C3)F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4Z)-4-[(4-fluorophenyl)methylidene]-2,5-diphenylpyrazol-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2920451.png)

![2-[2-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]pyridazin-3-one](/img/structure/B2920452.png)

![5-propyl-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2920453.png)

![Indeno[1,2-c]pyrazol-4(1H)-one](/img/structure/B2920458.png)

![Ethyl 2-(3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamido)-4-(p-tolyl)thiophene-3-carboxylate](/img/structure/B2920460.png)

![2,4-difluoro-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2920463.png)